Remdesivir nucleoside monophosphate
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Overview
Description
Remdesivir nucleoside monophosphate is a metabolite of remdesivir, a nucleotide analogue prodrug. Remdesivir is known for its broad-spectrum antiviral activity and has been widely studied for its efficacy against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for coronavirus disease 2019 (COVID-19). The nucleoside monophosphate form is an intermediate in the metabolic activation of remdesivir, which ultimately leads to the formation of the active nucleoside triphosphate that inhibits viral replication .
Mechanism of Action
Target of Action
Remdesivir nucleoside monophosphate primarily targets the RNA-dependent RNA polymerase (RdRp) enzyme complex of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . RdRp is crucial for the replication of the viral genome .
Mode of Action
Remdesivir is a nucleoside analogue that competes with adenosine triphosphate (ATP) for incorporation into the newly synthesized viral RNA by the RdRp complex . It acts as a non-obligate chain terminator of RdRp from SARS-CoV-2 . This means it can be incorporated into the growing RNA chain and cause premature termination of RNA transcription .
Biochemical Pathways
Once inside the cell, remdesivir undergoes metabolic activation to form the intracellular active triphosphate metabolite, GS-443902 . This metabolite is then incorporated into the viral RNA, causing premature termination of the RNA chain and inhibiting viral replication .
Pharmacokinetics
Remdesivir exhibits linear pharmacokinetics . Following intravenous administration, it is rapidly and completely metabolized . Its major metabolite, GS-441524, accumulates approximately 1.9-fold in plasma after multiple doses . High intracellular concentrations of GS-443902 suggest efficient conversion from remdesivir into the triphosphate form .
Result of Action
The result of remdesivir’s action is the inhibition of SARS-CoV-2 replication . By terminating RNA transcription prematurely, it prevents the virus from proliferating within the host body .
Action Environment
The action of remdesivir is influenced by various environmental factors. For instance, its metabolic activation and subsequent antiviral activity occur within the target tissues . Furthermore, the impact of inducers or inhibitors on remdesivir disposition is minimized by the parenteral route of administration and extensive extraction .
Biochemical Analysis
Biochemical Properties
Remdesivir Nucleoside Monophosphate plays a pivotal role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it acts as a nucleoside ribonucleic acid polymerase inhibitor, disrupting the replication process of the virus .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting viral replication, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the compound exhibits stability and degradation over time, with long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of remdesivir nucleoside monophosphate involves multiple steps, starting from the nucleoside precursor GS-441524. The process includes protection, phosphoramidation, and deprotection reactions. One efficient method involves the use of N,N-dimethylformamide dimethyl acetal as a protecting agent, followed by phosphoramidation and subsequent deprotection under mild conditions to avoid the generation of degraded impurities .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high stereoselectivity and purity, with overall yields reaching up to 85% on a gram scale .
Chemical Reactions Analysis
Types of Reactions: Remdesivir nucleoside monophosphate undergoes various chemical reactions, including phosphorylation and hydrolysis. The compound is metabolized intracellularly to its active triphosphate form through two phosphorylation events .
Common Reagents and Conditions:
Phosphorylation: This reaction typically involves nucleoside-phosphate kinases.
Hydrolysis: Enzymatic hydrolysis is involved in the deprotection steps during synthesis.
Major Products Formed: The major product formed from the phosphorylation of this compound is the active nucleoside triphosphate, which is responsible for its antiviral activity .
Scientific Research Applications
Remdesivir nucleoside monophosphate has significant applications in various fields:
Chemistry: It is used in the study of nucleotide analogues and their interactions with viral polymerases.
Biology: The compound is crucial in understanding the mechanisms of viral replication and inhibition.
Medicine: this compound is a key intermediate in the treatment of COVID-19, providing insights into antiviral drug development
Comparison with Similar Compounds
GS-441524: The nucleoside precursor of remdesivir, which also exhibits antiviral activity.
Favipiravir: Another antiviral drug that targets RNA-dependent RNA polymerase but has a different chemical structure.
Molnupiravir: A nucleoside analogue that also inhibits viral replication by causing lethal mutagenesis in the viral RNA
Uniqueness: Remdesivir nucleoside monophosphate is unique due to its specific metabolic activation pathway, leading to the formation of an active triphosphate that directly inhibits viral RNA polymerase. This targeted mechanism of action, combined with its broad-spectrum antiviral activity, distinguishes it from other similar compounds .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N5O7P/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(24-12)3-23-25(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHOHJWLOOFLMW-LTGWCKQJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)O)O)O)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N5O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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